molecular formula C23H30ClN3O6 B1668769 2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide CAS No. 724424-43-5

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

Cat. No. B1668769
M. Wt: 480.9 g/mol
InChI Key: IRTORRLRMYAEAR-QGZVFWFLSA-N
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Description

CE-224535 is a P2X7 receptor antagonist potentially for the treatment of rheumatoid arthritis and osteoarthritis. Clinical trials in 2012 showed that CE-224,535 was not efficacious, compared with placebo, for the treatment of RA in patients with an inadequate response to MTX. CE-224,535 demonstrated an acceptable safety and tolerability profile.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclic Dipeptidyl Ureas : Research by Sañudo et al. (2006) involves the synthesis of cyclic dipeptidyl ureas, which includes a class of pseudopeptidic [1,2,4]triazines, a category related to the chemical structure . This synthesis process forms compounds composed of two different amino acids, arylglycine and alanine derivatives, through a Ugi reaction followed by treatment with sodium ethoxide (Sañudo et al., 2006).

  • X-Ray Diffraction Structure Analysis : The same study by Sañudo et al. (2006) also included X-ray diffraction structure analysis of the synthesized compounds. This method provided insights into the tautomeric forms of these compounds, particularly identifying the proton in the O2 atom fixed in the crystal by dimers with a H-bond distance of 1.9 A (Sañudo et al., 2006).

Antimicrobial Activity

  • Bactericidal Activity Against MRSA : Research by Zadrazilova et al. (2015) assessed the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to the compound . These compounds showed promising bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), particularly at varying concentrations (Zadrazilova et al., 2015).

Neuroleptic Activity

  • Potential as Neuroleptics : A study by Iwanami et al. (1981) involved the synthesis of benzamides of N,N-disubstituted ethylenediamines, which included compounds structurally akin to the chemical . These compounds were evaluated for their neuroleptic properties, indicating their potential in the treatment of psychosis (Iwanami et al., 1981).

Antioxidant Activity

  • Synthesis and Antioxidant Activity : Research by Tumosienė et al. (2019) on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have structural similarities with the compound , showed significant antioxidant activities. This indicates the potential of such compounds in antioxidant applications (Tumosienė et al., 2019).

Antiviral Activity

  • Anti-Influenza Virus Activity : A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives, which bear resemblance to the chemical structure , revealed significant antiviral activities against the bird flu influenza (H5N1) virus. This highlights the potential of similar compounds in antiviral therapeutics (Hebishy et al., 2020).

properties

CAS RN

724424-43-5

Product Name

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

Molecular Formula

C23H30ClN3O6

Molecular Weight

480.9 g/mol

IUPAC Name

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

InChI

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1

InChI Key

IRTORRLRMYAEAR-QGZVFWFLSA-N

Isomeric SMILES

COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O

SMILES

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O

Canonical SMILES

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O

Appearance

Solid powder

Other CAS RN

724424-43-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CE 224,535
CE 224535
CE-224,535
CE-224535
CE224,535
CE224535

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Reactant of Route 3
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2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide

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